7-methyl-2-benzofuran-1(3H)-one 7-methyl-2-benzofuran-1(3H)-one
Brand Name: Vulcanchem
CAS No.: 2211-84-9
VCID: VC21323682
InChI: InChI=1S/C9H8O2/c1-6-3-2-4-7-5-11-9(10)8(6)7/h2-4H,5H2,1H3
SMILES: CC1=C2C(=CC=C1)COC2=O
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol

7-methyl-2-benzofuran-1(3H)-one

CAS No.: 2211-84-9

Cat. No.: VC21323682

Molecular Formula: C9H8O2

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-2-benzofuran-1(3H)-one - 2211-84-9

Specification

CAS No. 2211-84-9
Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
IUPAC Name 7-methyl-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C9H8O2/c1-6-3-2-4-7-5-11-9(10)8(6)7/h2-4H,5H2,1H3
Standard InChI Key QSLQEQHQWZHUEW-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)COC2=O
Canonical SMILES CC1=C2C(=CC=C1)COC2=O

Introduction

Chemical Structure and Properties

7-methyl-2-benzofuran-1(3H)-one, also known as 7-methyl-3H-2-benzofuran-1-one in IUPAC nomenclature, is a heterocyclic compound consisting of a benzene ring fused with a furanone moiety. This compound features a characteristic lactone structure with a methyl substituent at the 7-position of the benzofuran skeleton. The molecule's fundamental properties are summarized in the following table:

PropertyValue
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
CAS Number2211-84-9
IUPAC Name7-methyl-3H-2-benzofuran-1-one
Physical StateSolid
Canonical SMILESCC1=CC=CC2=C1COC2=O

The compound possesses a planar structure due to its aromatic character, with the methyl group slightly disrupting the planarity at position 7. The lactone functionality provides potential sites for chemical reactions, making it versatile for further transformations. The methyl substituent affects the electronic distribution across the aromatic system, influencing both its physical properties and reactivity patterns .

Synthesis Methods

Several synthetic approaches for 7-methyl-2-benzofuran-1(3H)-one and related benzofuranones have been developed, with recent advances focusing on regioselective synthesis methods that allow for precise control over substitution patterns.

Regioselective Synthesis

A notable regioselective synthesis method for 7-methylbenzofuran-2(3H)-one was reported by Zhang and Beaudry. This approach involves the reaction of 3-hydroxy-4-methyl-2H-pyran-2-one with methyl 3-nitrobut-3-enoate under controlled conditions:

  • 3-Hydroxy-4-methyl-2H-pyran-2-one (50.4 mg, 0.4 mmol) and methyl 3-nitrobut-3-enoate (29 mg, 0.2 mmol) are combined and allowed to react for 4 hours.

  • The reaction mixture is purified by flash column chromatography using a 20:1 hexanes/ethyl acetate solvent system.

  • This method yields 7-methylbenzofuran-2(3H)-one as a solid (22.4 mg, 76% yield) .

The researchers also demonstrated the scalability of this synthetic approach by performing a large-scale synthesis:

  • 3-Hydroxy-4-methyl-2H-pyran-2-one (378 mg, 3.0 mmol) and methyl 3-nitrobut-3-enoate (290 mg, 2.0 mmol) are reacted under similar conditions.

  • The reaction successfully produces 7-methylbenzofuran-2(3H)-one with maintained efficiency at larger scale .

This regioselective approach represents a significant advancement in the synthesis of benzofuranones, offering improved control over the substitution pattern and higher yields compared to traditional methods.

Related Benzofuranone Derivatives

The 7-methyl-2-benzofuran-1(3H)-one structure serves as a foundation for various derivatives with modified substituents that can significantly alter their chemical and biological properties. Several related compounds have been reported in the literature:

5-Bromo-7-methylisobenzofuran-1(3H)-one

This brominated derivative features similar structural characteristics to 7-methyl-2-benzofuran-1(3H)-one but includes a bromine atom at the 5-position:

PropertyValue
Molecular FormulaC9H7BrO2
Molecular Weight227.06 g/mol
Exact Mass225.96300
LogP2.42790

The addition of the bromine substituent significantly alters the compound's molecular weight and lipophilicity, potentially affecting its biological activities and chemical reactivity .

7-Hydroxy-4-methyl-2-benzofuran-1(3H)-one

This hydroxylated derivative combines both hydroxyl and methyl substituents on the benzofuran skeleton:

PropertyValue
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
CAS Number62596-59-2
IUPAC Name7-hydroxy-4-methyl-3H-2-benzofuran-1-one

Research has demonstrated that 7-hydroxy-4-methyl-2-benzofuran-1(3H)-one exhibits moderate antimicrobial activity, making it valuable for potential medicinal applications. The compound's unique structural features, including its hydroxyl and methyl substituents, contribute to its chemical properties and reactivity, making it promising for medicinal chemistry applications.

Applications in Chemical Research and Industry

Use as a Synthetic Intermediate

One of the most significant applications of 7-methyl-2-benzofuran-1(3H)-one is its role as an intermediate in organic synthesis. Benzofuranones are important building blocks for the synthesis of more complex molecules with potential applications in pharmaceuticals, agricultural chemicals, and novel antioxidants.

The reactivity of the lactone moiety and the potential for functionalization at various positions make 7-methyl-2-benzofuran-1(3H)-one a versatile starting material for the development of structurally diverse compounds with tailored properties .

Structure-Activity Relationships

The biological and chemical properties of benzofuranones are significantly influenced by their substitution patterns. In the case of 7-methyl-2-benzofuran-1(3H)-one, the methyl group at position 7 affects its electronic distribution, lipophilicity, and potential interactions with biological targets.

Comparative analysis of related benzofuranone derivatives reveals how different substituents can alter the compound's properties:

  • The addition of hydroxyl groups (as in 7-hydroxy-4-methyl-2-benzofuran-1(3H)-one) enhances water solubility and introduces hydrogen bonding capabilities, potentially improving interactions with biological receptors.

  • Halogenation (as in 5-bromo-7-methylisobenzofuran-1(3H)-one) can increase lipophilicity and alter electronic properties, affecting membrane permeability and receptor binding.

  • More complex substitution patterns, such as in 7-isobutyl-6-methyl-5-phenylbenzofuran-2(3H)-one, can introduce steric effects and hydrophobic interactions that significantly modify biological activity profiles .

Understanding these structure-activity relationships is crucial for the rational design of benzofuranone derivatives with enhanced properties for specific applications.

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